molecular formula C14H21NO5 B016182 N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine CAS No. 887353-54-0

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Cat. No.: B016182
CAS No.: 887353-54-0
M. Wt: 283.32 g/mol
InChI Key: NRRQFYQWGDXZST-UHFFFAOYSA-N
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Description

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

Structural Characteristics

This compound is characterized by the following features:

  • Molecular Formula : C₁₄H₂₁NO₅
  • Molecular Weight : 283.32 g/mol
  • Functional Groups :
    • Tert-butyloxycarbonyl (Boc) protective group
    • Hydroxy (-OH) group
    • Methoxy (-OCH₃) group attached to a phenoxy moiety

The presence of these functional groups suggests potential interactions with various biological targets, which may lead to therapeutic applications.

Initial studies indicate that this compound may modulate pathways involved in inflammation and oxidative stress . The compound's ability to interact with enzymes and receptors is under investigation, with preliminary findings suggesting it could influence signaling pathways critical for cellular responses to stressors .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. For example, interaction studies have shown that it may bind effectively to certain enzymes involved in metabolic processes, potentially leading to altered activity in these pathways. However, detailed studies are still required to elucidate the exact mechanisms and confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features of comparable compounds:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-2-methoxyphenolC₈H₁₀O₃Lacks ethylamine and Boc groups; often used as an antioxidant.
N,N-Dimethylaminoethyl 4-hydroxybenzoateC₁₁H₁₅NO₃Contains a different amine structure; utilized in pharmaceuticals.
2-(4-Hydroxyphenyl)ethanolC₈H₁₀O₂Simpler alcohol derivative; used in cosmetic formulations.

This compound stands out due to its combination of protective Boc group and phenolic functionality, enhancing its potential for diverse applications in medicinal chemistry.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Results indicated that some derivatives exhibited significant activity against Mycobacterium species, suggesting a potential role in treating infections . While specific data on this compound is limited, its structural analogs showed promise.

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity against leukemia cells . This suggests that this compound may also possess anticancer properties worth exploring.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-2-methoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQFYQWGDXZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402154
Record name N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-54-0
Record name Carbamic acid, [2-(4-hydroxy-2-methoxyphenoxy)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.